molecular formula C10H14N2O3S B1608027 2-(Toluene-4-sulfonyl)-propionic acid hydrazide CAS No. 86147-33-3

2-(Toluene-4-sulfonyl)-propionic acid hydrazide

Cat. No. B1608027
CAS RN: 86147-33-3
M. Wt: 242.3 g/mol
InChI Key: DLXMNXIZLQNXBX-UHFFFAOYSA-N
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Description

“2-(Toluene-4-sulfonyl)-propionic acid hydrazide” is a compound that involves a sulfonyl hydrazide group . A common sulfonyl hydrazide is p-toluenesulfonyl hydrazide, which is a white air-stable solid . They are widely used as organic reagents .


Chemical Reactions Analysis

Sulfonyl hydrazides like p-toluenesulfonyl hydrazide are used to generate toluenesulfonyl hydrazones . When these hydrazones are derived from ketones, they participate in reactions such as the Shapiro reaction and the Eschenmoser–Tanabe fragmentation .

Scientific Research Applications

Fluorescent Labeling of Fatty Acids

This compound has been utilized as a novel fluorescent labeling reagent, particularly in the sensitive determination of free fatty acids in biological samples like ginkgo nut and ginkgo leaf. The labeled fatty acids can be efficiently analyzed by high-performance liquid chromatography with fluorescence detection, offering high sensitivity and excellent repeatability .

Synthesis of Sulfonate Esters

In organic synthesis, 2-(Toluene-4-sulfonyl)-propionic acid hydrazide can be involved in the sulfonylation process to create sulfonate esters. These esters are valuable intermediates in various chemical reactions and can be used to modify the properties of other compounds .

Biological Membrane Studies

Due to its role in the synthesis of sulfonate esters, this compound can be used to study the structure and function of biological membranes. Sulfonate esters can mimic certain aspects of membrane lipids, providing insights into membrane dynamics and interactions .

Therapeutic Research

The compound’s derivatives have been linked to therapeutic actions for diseases such as alcoholic liver injury, intraparenchymal hemorrhage, metabolic syndrome, and insulin resistance syndrome. This makes it a valuable tool in the development of therapeutic agents .

Food Industry Applications

In the food industry, the analysis of fatty acid content is crucial2-(Toluene-4-sulfonyl)-propionic acid hydrazide can be used to label and quantify fatty acids in various food products, ensuring quality control and nutritional analysis .

Environmental Analysis

The compound can be applied in environmental analysis to detect and quantify fatty acids in environmental samples. This is important for monitoring pollution and understanding the impact of fatty acids on ecosystems .

Material Science

In material science, the compound can be used to modify the surface properties of materials. By creating sulfonate esters, scientists can alter hydrophobicity, adhesion, and other surface characteristics important in material design .

Analytical Method Development

The compound’s ability to act as a fluorescent label aids in the development of new analytical methods. These methods can be more sensitive and selective than existing techniques, improving the detection of various analytes .

Mechanism of Action

Target of Action

Related compounds such as toluene-4-sulfonic acid are used in organic synthesis , suggesting that the compound might interact with various biological targets.

Mode of Action

It’s worth noting that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of bacteria .

Biochemical Pathways

A related compound, toluene-4-sulfonic acid, has been used to label fatty acids, suggesting that it may interact with lipid metabolism pathways .

Pharmacokinetics

The solubility of a related compound, toluene-4-sulfonic acid, is 750 g/l , which could potentially influence the bioavailability of 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.

Result of Action

The related compound toluene-4-sulfonic acid has been used to label fatty acids for detection , suggesting that 2-(Toluene-4-sulfonyl)-propionic acid hydrazide might have similar applications in biochemical research.

Action Environment

The related compound toluene-4-sulfonic acid is stable under normal storage conditions (below +30°c) , suggesting that 2-(Toluene-4-sulfonyl)-propionic acid hydrazide might have similar stability characteristics.

properties

IUPAC Name

2-(4-methylphenyl)sulfonylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-7-3-5-9(6-4-7)16(14,15)8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXMNXIZLQNXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377833
Record name 2-(Toluene-4-sulfonyl)-propionic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Toluene-4-sulfonyl)-propionic acid hydrazide

CAS RN

86147-33-3
Record name 2-(Toluene-4-sulfonyl)-propionic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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